molecular formula C14H21Cl2N3 B1439483 1-(1H-indol-3-ylmethyl)piperidin-4-amine dihydrochloride CAS No. 1158785-32-0

1-(1H-indol-3-ylmethyl)piperidin-4-amine dihydrochloride

Cat. No.: B1439483
CAS No.: 1158785-32-0
M. Wt: 302.2 g/mol
InChI Key: GTHCEIFGXWBARL-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-ylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C14H19N3·2HCl. It is known for its unique structure, which combines an indole moiety with a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-ylmethyl)piperidin-4-amine dihydrochloride typically involves the reaction of indole derivatives with piperidine derivatives under specific conditions. One common method includes the use of indole-3-carboxaldehyde and 4-aminopiperidine as starting materials. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indol-3-ylmethyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(1H-Indol-3-ylmethyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-ylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

    1-(1H-Indol-3-ylmethyl)piperidine: Similar structure but lacks the amine group.

    1-(1H-Indol-3-ylmethyl)piperidin-4-ol: Contains a hydroxyl group instead of an amine group.

    1-(1H-Indol-3-ylmethyl)piperidin-4-one: Contains a ketone group instead of an amine group.

Uniqueness: 1-(1H-Indol-3-ylmethyl)piperidin-4-amine dihydrochloride is unique due to the presence of both the indole and piperidine moieties, which confer distinct chemical and biological properties. The amine group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(1H-indol-3-ylmethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.2ClH/c15-12-5-7-17(8-6-12)10-11-9-16-14-4-2-1-3-13(11)14;;/h1-4,9,12,16H,5-8,10,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHCEIFGXWBARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CNC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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